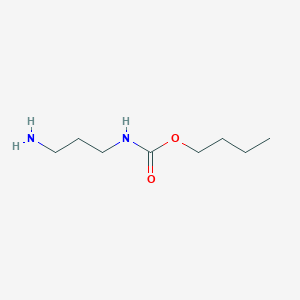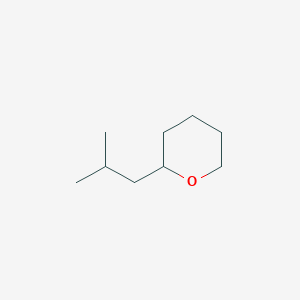
2-(2-Methylpropyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyltetrahydro-2H-pyran is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom. This compound is notable for its structural motif, which is present in many natural products and synthetic intermediates. It is often used in the fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isobutyltetrahydro-2H-pyran can be synthesized through various methods. One common approach is the Prins cyclization reaction, which involves the condensation of an aldehyde with an unsaturated alcohol. For instance, the reaction between isovaleraldehyde and isoprenol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid can yield 2-isobutyltetrahydro-2H-pyran .
Industrial Production Methods: In industrial settings, the synthesis of 2-isobutyltetrahydro-2H-pyran often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or Brønsted acids are commonly used to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyltetrahydro-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, often using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions include various substituted tetrahydropyrans, lactones, and alcohols .
Scientific Research Applications
2-Isobutyltetrahydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving heterocyclic compounds.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.
Industry: Beyond its use in fragrances, it is also employed in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-isobutyltetrahydro-2H-pyran involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, altering their activity and affecting metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence enzyme catalysis and other biochemical processes .
Comparison with Similar Compounds
2H-Pyran: A simpler analog with similar reactivity but lacking the isobutyl group.
Tetrahydropyran: Another related compound, often used as a solvent and in organic synthesis.
2-Pyrone: A structurally similar compound with different reactivity due to the presence of a carbonyl group.
Uniqueness: 2-Isobutyltetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isobutyl group enhances its hydrophobicity and influences its reactivity compared to simpler pyran derivatives .
Properties
CAS No. |
17912-11-7 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-(2-methylpropyl)oxane |
InChI |
InChI=1S/C9H18O/c1-8(2)7-9-5-3-4-6-10-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
DGTFZOUSVFPLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



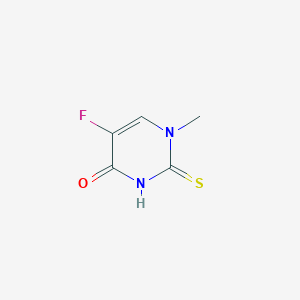


![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
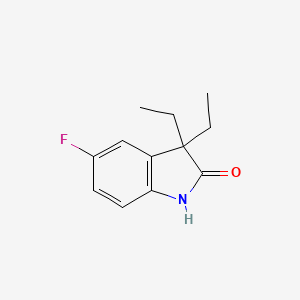

![(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B15244956.png)
![2H-Imidazo[4,5-g][1,2,3]benzoxadiazole](/img/structure/B15244962.png)
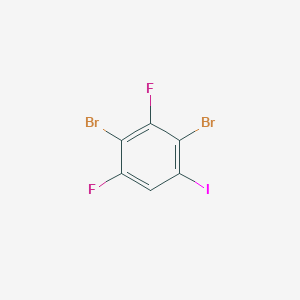

![2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol](/img/structure/B15244972.png)
![ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate](/img/structure/B15244974.png)
